1-(3-Fluorophenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea
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Overview
Description
1-(3-FLUOROPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological activities. This compound is part of the pyridazinone derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and analgesic properties .
Preparation Methods
The synthesis of 1-(3-FLUOROPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multi-step reactions starting from commercially available precursorsReaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity . Industrial production methods may involve similar synthetic routes but are scaled up and optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(3-FLUOROPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Compared to other pyridazinone derivatives, 1-(3-FLUOROPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA stands out due to its unique combination of fluorophenyl and morpholinyl groups, which may enhance its biological activity and specificity . Similar compounds include:
- 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one
- (E)-1-(2,4-dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one
These compounds share structural similarities but differ in their specific substituents, which can significantly impact their pharmacological profiles.
Properties
Molecular Formula |
C21H20FN5O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C21H20FN5O2/c22-16-4-2-6-18(14-16)24-21(28)23-17-5-1-3-15(13-17)19-7-8-20(26-25-19)27-9-11-29-12-10-27/h1-8,13-14H,9-12H2,(H2,23,24,28) |
InChI Key |
BPAXQULIWNEMGL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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